

# Spectroscopic data for 2-Bromo-3-chloroaniline (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Bromo-3-chloroaniline

Cat. No.: B079519

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## Spectroscopic Data of 2-Bromo-3-chloroaniline: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-chloroaniline** (CAS No. 96558-73-5). Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Bromo-3-chloroaniline**.

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.03-6.99	m	1H	Ar-H
6.85-6.83	d	1H	Ar-H
6.65-6.63	d	1H	Ar-H
4.25	s	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz[[1](#)]

## <sup>13</sup>C NMR Data

Experimental <sup>13</sup>C NMR data for **2-Bromo-3-chloroaniline** is not readily available in the public domain. However, based on the analysis of similar aromatic amines and substituent effects, the following chemical shifts can be predicted. The aromatic carbons are expected to appear in the range of 110-150 ppm. The carbon attached to the bromine (C-2) would be downfield, while the carbon attached to the chlorine (C-3) would also be deshielded. The carbon bearing the amino group (C-1) would be significantly deshielded.

## Infrared (IR) Spectroscopy Data

Specific experimental IR data for **2-Bromo-3-chloroaniline** is not widely published. The characteristic absorption bands for this compound are expected to include N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and absorptions for the C-Br and C-Cl bonds.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400-3300	N-H Stretch (Amine)
~3100-3000	C-H Stretch (Aromatic)
~1600	C=C Stretch (Aromatic)
~1300	C-N Stretch
Below 1000	C-Br, C-Cl Stretch

## Mass Spectrometry Data

Experimentally determined mass spectrometry data for **2-Bromo-3-chloroaniline** is not readily available. However, predicted data indicates the following m/z values for various adducts.<sup>[2]</sup> The presence of bromine and chlorine isotopes would lead to a characteristic isotopic pattern in the mass spectrum.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	205.93668
[M+Na] <sup>+</sup>	227.91862
[M-H] <sup>-</sup>	203.92212
[M] <sup>+</sup>	204.92885

## Experimental Protocols

The following sections detail the generalized experimental protocols for the acquisition of the spectroscopic data.

## Synthesis of **2-Bromo-3-chloroaniline**

The compound can be synthesized from tert-butyl (2-bromo-3-chlorophenyl)carbamate. To a solution of the carbamate in dichloromethane, trifluoroacetic acid is added, and the mixture is stirred at room temperature. After concentration, the residue is worked up with water and dichloromethane. The organic phase is washed, dried, and concentrated to yield **2-bromo-3-chloroaniline**.<sup>[1]</sup>

## NMR Spectroscopy

A sample of **2-Bromo-3-chloroaniline** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For  $^{13}\text{C}$  NMR, a similar sample preparation is used, and the spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz).

## Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

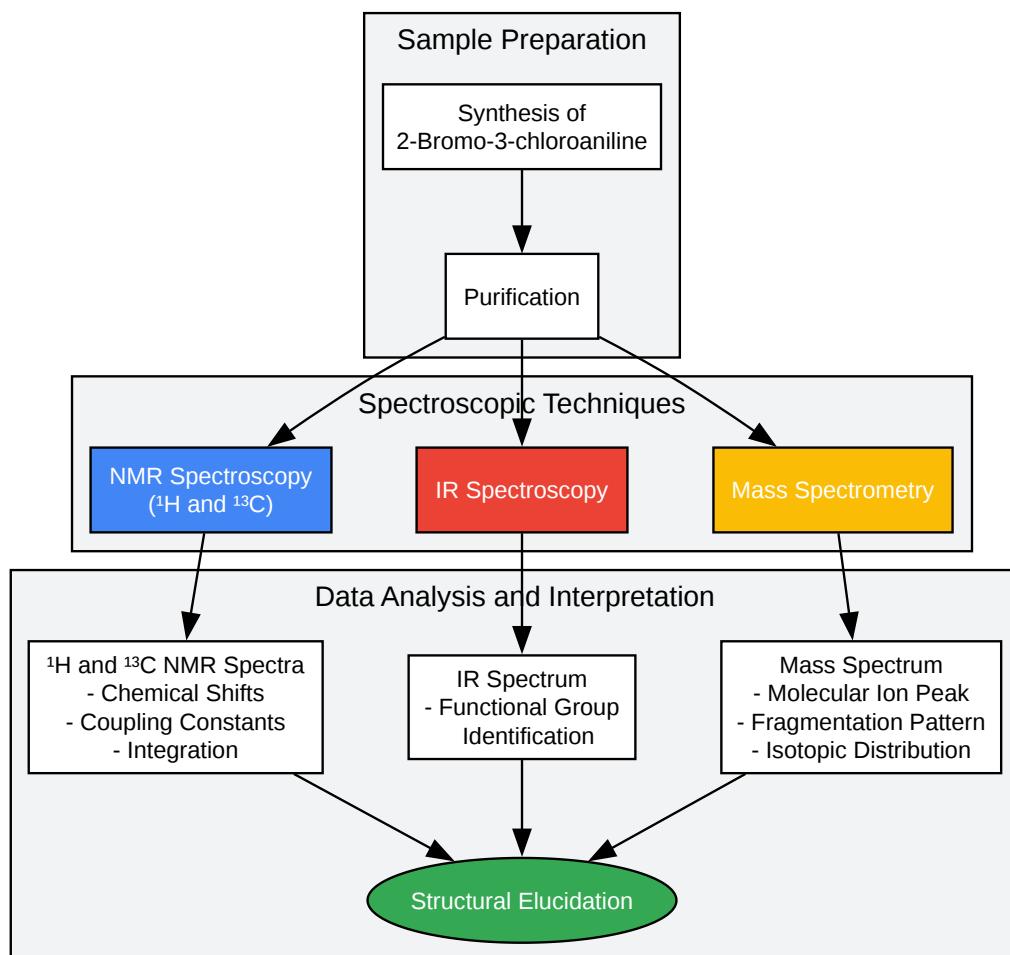
## Mass Spectrometry

Mass spectral analysis can be performed using an electron ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio. The distinct isotopic distribution of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will result in a characteristic pattern of peaks for the molecular ion and fragment ions containing these halogens.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-3-chloroaniline**.

## Spectroscopic Analysis of 2-Bromo-3-chloroaniline

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Caption: Workflow for the spectroscopic analysis of **2-Bromo-3-chloroaniline**.

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## References

- 1. 2-BROMO-3-CHLOROANILINE CAS#: 96558-73-5 [m.chemicalbook.com]
- 2. PubChemLite - 2-bromo-3-chloroaniline (C6H5BrCIN) [pubchemlite.lcsb.uni.lu]
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